molecular formula C24H21N3O5 B6018361 4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B6018361
M. Wt: 431.4 g/mol
InChI Key: LUXDHVZRTAGTEQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a benzoxazole ring, and a nitrobenzamide moiety

Properties

IUPAC Name

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-3-15-5-11-21-19(13-15)26-24(32-21)16-6-9-18(10-7-16)25-23(28)17-8-12-22(31-4-2)20(14-17)27(29)30/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXDHVZRTAGTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent coupling with the nitrobenzamide moiety. The synthetic route often starts with the preparation of the benzoxazole intermediate, which is then reacted with an appropriate phenyl derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring or the nitrobenzamide moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can be compared with other benzamide derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities

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